Sdz-lap-977
Description
SDZ-LAP-977, also known as SDZ-281-977, is a small molecule drug . It was initially developed by Sandoz Ltd . The drug has been discontinued and its global highest R&D status is also discontinued . It was developed as a derivative of the EGF receptor tyrosine kinase inhibitor Lavendustin A .
Synthesis Analysis
The synthesis of SDZ-LAP-977 involves several steps . The formylation of 1,4-dimethoxybenzene with C6H11-Li, TMEDA, and DMF gives 2,5-dimethoxybenzaldehyde, which is reduced with NaBH4 to the corresponding alcohol. This alcohol is then treated with PBr3 in ethyl acetate to afford the benzyl bromide .Molecular Structure Analysis
The molecular weight of SDZ-LAP-977 is 316.35 and its formula is C18H20O5 . The SMILES representation of the molecule is O=C(OC)C1=CC(CCC2=CC(OC)=CC=C2OC)=CC=C1O .Chemical Reactions Analysis
SDZ-LAP-977 binds to the “colchicine binding site” on tubulin and inhibits tubulin polymerization in vitro . This action blocks the cell cycle in mitosis .Physical And Chemical Properties Analysis
SDZ-LAP-977 is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 100 mg/mL .properties
IUPAC Name |
methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-21-14-7-9-17(22-2)13(11-14)6-4-12-5-8-16(19)15(10-12)18(20)23-3/h5,7-11,19H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFTOHENYHNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC2=CC(=C(C=C2)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198505 | |
Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdz-lap-977 | |
CAS RN |
150779-71-8 | |
Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150779-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201198505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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